molecular formula C20H21N3O2 B2844129 6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one CAS No. 1315459-30-3

6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one

Cat. No. B2844129
CAS RN: 1315459-30-3
M. Wt: 335.407
InChI Key: PCSREBFOVZSWQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .


Molecular Structure Analysis

The molecular structure of “6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one” and similar compounds can be analyzed using spectroscopic techniques. For instance, the IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Plant Biotechnology: Enhancing Shoot Regeneration

Drug Discovery: Antiproliferative Activity

Anticonvulsant Properties

Supramolecular Chemistry and Materials Science

Biological Imaging and Bioconjugation

Organocatalysis and Synthetic Chemistry

Future Directions

The future directions for research on “6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one” and related compounds could involve further exploration of their biological activities and potential applications in various fields such as plant biology and medicinal chemistry .

Mechanism of Action

Target of Action

TIS108 is a triazole-type strigolactone biosynthetic inhibitor . Its primary target is the strigolactone biosynthesis pathway . Strigolactones are plant hormones that play crucial roles in various developmental processes, including shoot branching and root hair elongation .

Mode of Action

TIS108 interacts with its targets by inhibiting the biosynthesis of strigolactones . This inhibition leads to a decrease in the level of strigolactones, such as 2’-epi-5-deoxystrigol (epi-5DS), in plants .

Biochemical Pathways

The primary biochemical pathway affected by TIS108 is the strigolactone biosynthesis pathway . By inhibiting this pathway, TIS108 alters the balance of plant hormones, affecting various developmental processes. For instance, it has been suggested that strigolactones might affect shoot regeneration through interaction with other hormones, especially auxin, cytokinin, and ethylene .

Result of Action

The inhibition of strigolactone biosynthesis by TIS108 leads to a variety of molecular and cellular effects. For instance, it has been shown to inhibit embryogenesis in Arabidopsis . Additionally, TIS108 has been demonstrated to improve shoot regeneration in apple, providing insights into the molecular mechanism of strigolactone-mediated inhibition of adventitious shoot formation .

Action Environment

The action of TIS108 can be influenced by various environmental factors. For example, light conditions have been shown to affect the organization of cortical microtubules in Arabidopsis hypocotyl cells, suggesting a new mechanistic connection between cytoskeletal behavior and the light-dependence of strigolactone signaling .

properties

IUPAC Name

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSREBFOVZSWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenoxy-1-phenyl-2-(1H-1,2,4-triazol-1-yl)hexan-1-one

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